REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:24]=[CH:25][C:26]=1[F:27])[CH2:5][N:6]1[CH2:15][CH2:14][C:13]2[C:12]([C:16]([N:18]([CH3:20])[CH3:19])=[O:17])=[N:11][C:10]([OH:21])=[C:9]([OH:22])[C:8]=2[C:7]1=[O:23].[CH3:28][O-].C[O-].[Mg+2].CI.Cl.S(=O)(O)[O-].[Na+]>CS(C)=O.CO.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:24]=[CH:25][C:26]=1[F:27])[CH2:5][N:6]1[CH2:15][CH2:14][C:13]2[C:8](=[C:9]([OH:22])[C:10](=[O:21])[N:11]([CH3:28])[C:12]=2[C:16]([N:18]([CH3:20])[CH3:19])=[O:17])[C:7]1=[O:23] |f:1.2.3,6.7|
|
Name
|
6-(3-chloro-4-fluorobenzyl)-3,4-dihydroxy-N,N-dimethyl-5-oxo-5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxamide
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Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CN2C(C=3C(=C(N=C(C3CC2)C(=O)N(C)C)O)O)=O)C=CC1F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].C[O-].[Mg+2]
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.079 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 60° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove all of the MeOH
|
Type
|
CUSTOM
|
Details
|
mostly N-alklated product formed (O-alkylated products minor)
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned with chloroform 20 mL and 1 N HCl 20 mL
|
Type
|
WASH
|
Details
|
The organic layer was washed 2 times more with 1 N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine, dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
|
WASH
|
Details
|
eluting from 95:5 to 5:95
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CONCENTRATION
|
Details
|
after concentration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(CN2C(C3=C(C(N(C(=C3CC2)C(=O)N(C)C)C)=O)O)=O)C=CC1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |